1-(2H-1,3,2-Benzodioxaphosphol-2-yl)piperidine
Description
1-(2H-1,3,2-Benzodioxaphosphol-2-yl)piperidine is a chemical compound that features a unique structure combining a piperidine ring with a benzodioxaphosphol moiety
Properties
CAS No. |
62770-18-7 |
|---|---|
Molecular Formula |
C11H14NO2P |
Molecular Weight |
223.21 g/mol |
IUPAC Name |
1-(1,3,2-benzodioxaphosphol-2-yl)piperidine |
InChI |
InChI=1S/C11H14NO2P/c1-4-8-12(9-5-1)15-13-10-6-2-3-7-11(10)14-15/h2-3,6-7H,1,4-5,8-9H2 |
InChI Key |
NQAYFOZIMCZVFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)P2OC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2H-1,3,2-Benzodioxaphosphol-2-yl)piperidine typically involves the reaction of piperidine with a benzodioxaphosphol precursor under specific conditions. The synthetic route may include steps such as:
Formation of the Benzodioxaphosphol Precursor: This involves the reaction of appropriate starting materials to form the benzodioxaphosphol ring.
Coupling with Piperidine: The benzodioxaphosphol precursor is then reacted with piperidine under controlled conditions to form the final compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2H-1,3,2-Benzodioxaphosphol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2H-1,3,2-Benzodioxaphosphol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications across various scientific fields. Its synthesis, chemical reactions, and applications continue to be areas of active research, promising new insights and developments in chemistry, biology, medicine, and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
